

GPD-1116 and its Metabolites: A Pharmacological Profile

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Compound of Interest

Compound Name: GPD-1116

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GPD-1116 is a novel small molecule inhibitor of phosphodiesterase 4 (PDE4) that has demonstrated significant anti-inflammatory and bronchodilatory effects in preclinical models. This document provides a comprehensive overview of the pharmacological profile of **GPD-1116** and its primary active metabolite, GPD-1133. It includes available data on their enzymatic and cellular activity, in vivo efficacy in disease models, and mechanism of action. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of **GPD-1116** for inflammatory pulmonary diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

Introduction

GPD-1116 is a phosphodiesterase 4 (PDE4) inhibitor developed by ASKA Pharmaceutical Co., Ltd.[1] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells. By inhibiting PDE4, **GPD-1116** increases intracellular cAMP levels, leading to a dampening of the inflammatory response. Notably, **GPD-1116** and its metabolite also exhibit inhibitory activity against phosphodiesterase 1 (PDE1), which may contribute to its overall pharmacological profile.[1][2]

GPD-1116 has been investigated for its therapeutic potential in inflammatory pulmonary diseases and has undergone Phase IIa clinical trials in patients with asthma.[3] This document summarizes the currently available public data on the pharmacological properties of **GPD-1116** and its metabolite, GPD-1133.

In Vitro Pharmacology

Enzymatic Inhibition Profile

GPD-1116 and its main metabolite, GPD-1133, are potent inhibitors of human PDE4 and PDE1 isozymes. GPD-1133 is a monohydroxylated metabolite of **GPD-1116**.[\[1\]](#) The inhibitory activity of both compounds against a panel of recombinant human PDE subtypes is summarized in the table below.

Enzyme Subtype	GPD-1116 IC50 (μM)	GPD-1133 IC50 (μM)
PDE1A3	0.032	0.025
PDE1B	0.79	0.25
PDE1C	0.032	0.025
PDE4A4	0.050	0.040
PDE4B2	0.25	0.20
PDE4C2	0.10	0.063
PDE4D3	0.063	0.050

Data sourced from a 2016 study characterizing the pharmacological profile of **GPD-1116**.[\[1\]](#)

Both **GPD-1116** and GPD-1133 demonstrated broad-spectrum inhibition of PDE1 and PDE4 subtypes, with GPD-1133 being slightly more potent.[\[1\]](#) Neither compound showed significant inhibition of PDE7, PDE8, PDE9, or PDE11, though slight inhibition of PDE10 was observed.[\[1\]](#)

In Vivo Pharmacology

Animal Models of Inflammatory Pulmonary Diseases

GPD-1116 has shown efficacy in various animal models of inflammatory lung diseases, with effective oral doses typically ranging from 0.3 to 2 mg/kg.[1][2]

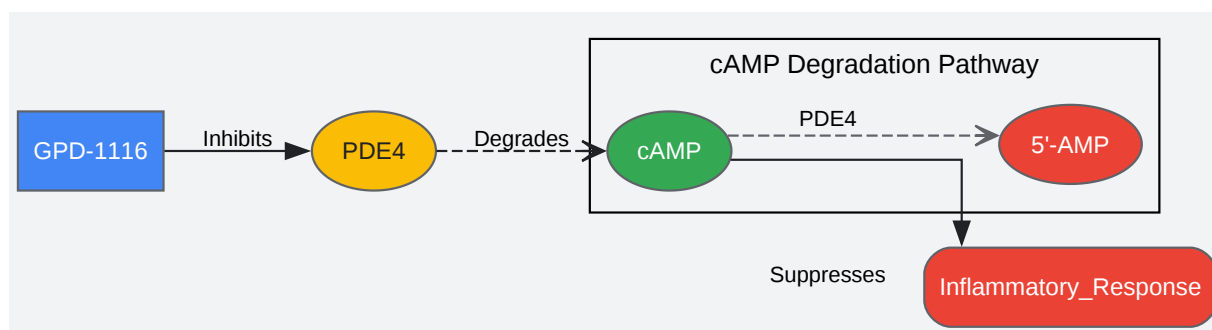
- **Acute Lung Injury:** In a lipopolysaccharide (LPS)-induced acute lung inflammation model in rats, **GPD-1116** dose-dependently inhibited the infiltration of neutrophils into the airways, with an ED50 value of 0.18 mg/kg. This was more potent than the comparator PDE4 inhibitor, roflumilast (ED50 = 0.70 mg/kg).[1]
- **Chronic Obstructive Pulmonary Disease (COPD):** In a model of cigarette smoke-induced emphysema in senescence-accelerated mice, oral administration of **GPD-1116** was found to attenuate the development of emphysema.[4] This effect was associated with the inhibition of smoke-induced increases in matrix metalloproteinase-12 (MMP-12) activity and the protection of lung cells from apoptosis.[4]
- **Asthma:** The bronchodilatory and anti-inflammatory effects of **GPD-1116** suggest its potential in asthma treatment.[3]
- **Pulmonary Hypertension:** **GPD-1116** has also been reported to be effective in animal models of pulmonary hypertension.[1][2]

Side Effect Profile

A common dose-limiting side effect of PDE4 inhibitors is emesis. In preclinical studies, **GPD-1116** induced emesis in dogs and suppressed gastric emptying in rats.[1][2] However, it did not cause a suppression of rectal temperature in rats, a side effect observed with some other PDE4 inhibitors.[1][2] The side effect profile of **GPD-1116** appeared to be less potent than that of roflumilast in these preclinical models.[1][2]

Mechanism of Action

The primary mechanism of action of **GPD-1116** and its metabolite GPD-1133 is the inhibition of PDE4, leading to an increase in intracellular levels of cAMP.



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GPD-1116 inhibits PDE4, preventing cAMP degradation and reducing inflammation.

By preventing the degradation of cAMP to 5'-AMP, **GPD-1116** enhances cAMP-mediated signaling pathways. This ultimately results in the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle, contributing to its anti-inflammatory and bronchodilatory effects. The concurrent inhibition of PDE1 may also play a role in its overall pharmacological activity.[1]

Pharmacokinetics and Metabolism

Detailed quantitative pharmacokinetic data for **GPD-1116** and its metabolites, such as C_{max}, T_{max}, half-life, and bioavailability, are not publicly available at the time of this writing.

The primary identified metabolite of **GPD-1116** in rats, guinea pigs, and humans is GPD-1133, a monohydroxylated form of the parent compound.[1] Further details on the metabolic pathways and the enzymes involved in the biotransformation of **GPD-1116** have not been disclosed in the available literature.

Clinical Development

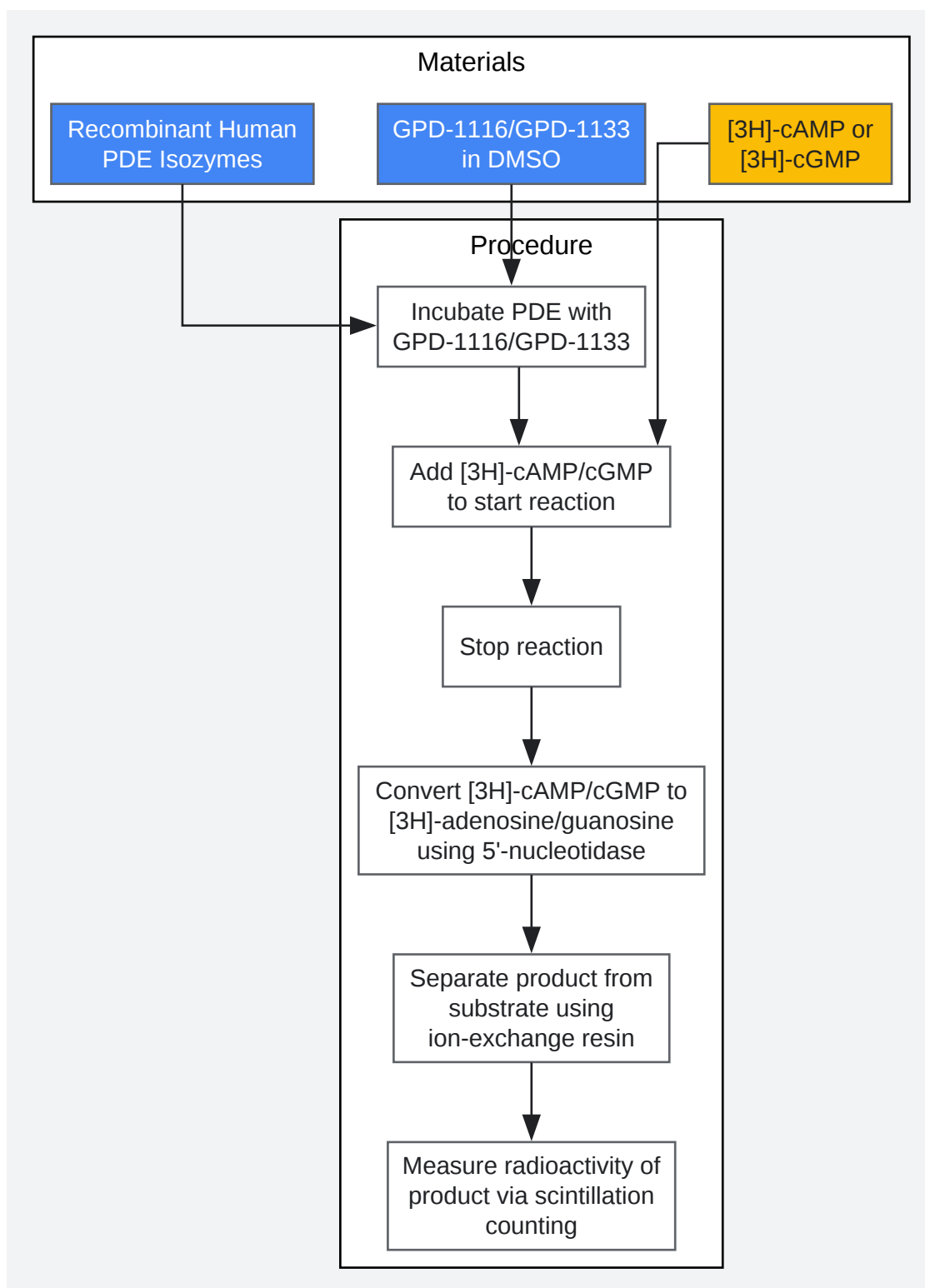
GPD-1116 has been evaluated in a Phase IIa clinical trial to assess its effects on the late-phase asthmatic response to allergen challenges in patients with asthma.[3] The study was sponsored by ASKA Pharmaceutical Co., Ltd. and was designed to evaluate the effects of repeated doses of the drug.[3] Prior to this, two studies in healthy volunteers had been conducted, where the drug was found to be well-tolerated.[3] The detailed results of these

clinical trials, including pharmacokinetic and pharmacodynamic data, have not been made publicly available.

Experimental Protocols

Detailed, step-by-step experimental protocols for the in vitro and in vivo studies cited are not fully available in the public domain. However, the following provides an overview of the methodologies based on the published literature.

In Vitro PDE Inhibition Assay Workflow



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Workflow for determining the in vitro inhibitory activity of **GPD-1116**.

In Vivo Animal Studies

For in vivo experiments, **GPD-1116** was typically suspended in 0.5% sodium carboxymethylcellulose for oral administration.^[1] Animal models included rats, guinea pigs, and dogs for various efficacy and safety assessments.^[1]

Conclusion

GPD-1116 is a potent, dual PDE1 and PDE4 inhibitor with demonstrated anti-inflammatory and bronchodilatory properties in preclinical models. Its efficacy in animal models of COPD and other inflammatory lung diseases, coupled with a potentially favorable side-effect profile compared to other PDE4 inhibitors, suggests it could be a promising therapeutic candidate. However, a comprehensive evaluation of its potential is limited by the lack of publicly available clinical trial data, particularly concerning its pharmacokinetic and metabolic profile in humans. Further disclosure of this information will be crucial for a complete understanding of the therapeutic window and clinical utility of **GPD-1116**.

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